molecular formula C10H15NO B1302073 2-(3-Ethoxyphenyl)ethanamine CAS No. 76935-76-7

2-(3-Ethoxyphenyl)ethanamine

Cat. No. B1302073
CAS RN: 76935-76-7
M. Wt: 165.23 g/mol
InChI Key: PBWUNLYMHNSAPQ-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)ethanamine is a chemical compound that is structurally related to a variety of pharmacologically active molecules. Although the provided papers do not directly discuss 2-(3-Ethoxyphenyl)ethanamine, they do provide insights into similar compounds which can help infer some of the properties and synthesis methods that might be applicable to 2-(3-Ethoxyphenyl)ethanamine.

Synthesis Analysis

The synthesis of related compounds often involves the use of resolving agents or the conversion of intermediate compounds. For instance, 1-(3-Methoxyphenyl)ethylamine was synthesized using enantiomerically pure mandelic acid as a resolving agent, which suggests that chiral resolution could be a step in the synthesis of similar compounds . Additionally, the synthesis of 2-(Phenylthio)ethanamine from 2-phenylthio ethyl bromide through the Gabriel reaction indicates that halogenated precursors and amine formation reactions are relevant to the synthesis of ethanamine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a diastereomeric salt of 1-(3-Methoxyphenyl)ethylamine was elucidated, revealing a layer-like arrangement that contributed to high resolution efficiency . This suggests that 2-(3-Ethoxyphenyl)ethanamine could also form diastereomeric salts with distinct crystalline structures, which could be analyzed similarly.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the formation of hydrated complexes and the interaction with secondary amines. The study of 2-phenoxy ethylamine and its hydrated clusters, as well as the interaction of bromomethyl compounds with secondary amines to form ethylamine derivatives, provides insights into the reactivity and potential chemical behavior of 2-(3-Ethoxyphenyl)ethanamine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3-Ethoxyphenyl)ethanamine are not detailed in the provided papers, the properties of structurally related compounds can offer some clues. For example, the solubility and crystallization behavior of diastereomeric salts, as well as the influence of bound water molecules on the molecular conformation of 2-phenoxy ethylamine, suggest that 2-(3-Ethoxyphenyl)ethanamine may also exhibit specific solubility characteristics and conformational flexibility influenced by its interactions with solvents and other molecules .

Safety And Hazards

The safety information for 2-(3-Ethoxyphenyl)ethanamine indicates that it is an irritant and corrosive . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for 2-(3-Ethoxyphenyl)ethanamine are not available, similar compounds have been studied for their potential applications in various fields. For instance, etazene, a benzimidazole-derived synthetic opioid, has been studied for its abuse potential and its effects similar to other opioids .

properties

IUPAC Name

2-(3-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWUNLYMHNSAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374479
Record name 3-Ethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)ethanamine

CAS RN

76935-76-7
Record name 3-Ethoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-ethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of LiAlH4 (1M in THF, 13 mL) was added dropwise a solution of 1-ethoxy-3-(2-nitro-ethyl)-benzene (0.5 g, 2.6 mmol) in THF (8 mL). The mixture was refluxed for two hours before allowing to cool and adding dropwise to rochelles salt. The mixture was extracted with ethyl acetate, dried with sodium sulfate and evaporated to dryness. The resulting yellow oil was purified by chromatography on silica, eluting with 3 to 15% MeOH/NH3 in dichloromethane, yielding the subtitled compound as a yellow oil (0.23 g).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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